1,7-Diisopropylnaphthalene
Description
Significance of Isomeric Naphthalene (B1677914) Derivatives in Contemporary Chemistry
Isomeric naphthalene derivatives are of considerable importance in modern chemistry due to the nuanced effects that substituent positioning has on their physical, chemical, and biological properties. chemeo.comeuropa.eu The naphthalene core, a bicyclic aromatic system, offers multiple sites for substitution, leading to a wide array of isomers with distinct characteristics. This structural diversity allows for the fine-tuning of properties such as thermal stability, solubility, and reactivity, making them valuable in various applications.
For instance, certain isomers of naphthalenedicarboxylic acid are crucial monomers in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). ebi.ac.uknih.gov PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). ebi.ac.uknih.gov Furthermore, the unique photophysical and electrochemical properties of different naphthalene diimide isomers are being explored for applications in organic electronics, catalysis, and battery technology. ua.pt The specific arrangement of substituents on the naphthalene ring can also influence biological activity, with various derivatives being investigated for potential use in pharmaceuticals and agrochemicals. chemeo.comeuropa.euontosight.ai
Academic Interest and Research Trajectories for Diisopropylnaphthalenes
Diisopropylnaphthalenes (DIPNs) have emerged as a significant area of academic and industrial research. Much of this interest stems from their application as precursors to naphthalenedicarboxylic acids, particularly the 2,6-isomer, which is a key component in the synthesis of PEN. ebi.ac.uk Consequently, a primary research trajectory has been the development of catalytic systems that can selectively produce the desired DIPN isomer.
Early research often employed traditional Friedel-Crafts alkylation, which typically results in a complex mixture of isomers. A major breakthrough came with the use of shape-selective catalysts, such as zeolites (e.g., H-beta, H-mordenite), which can control the regioselectivity of the naphthalene isopropylation reaction. These catalysts possess porous structures that favor the formation of specific isomers based on their size and shape.
Another significant research focus is the development of efficient methods for separating the various DIPN isomers from the complex mixtures produced during synthesis. ebi.ac.uk Techniques such as crystallization and adsorption are actively being investigated to isolate high-purity isomers. ebi.ac.uk Furthermore, there is growing interest in the environmental fate and toxicological profiles of DIPN isomers, as they are used in applications such as carbonless copy paper and can be found as environmental contaminants. nih.gov
Position of 1,7-Diisopropylnaphthalene within the Diisopropylnaphthalene Isomer Family
Within the family of ten possible diisopropylnaphthalene isomers, this compound is classified as an α,β-isomer, indicating that one isopropyl group is attached to a carbon atom adjacent to the ring fusion (an alpha position) and the other is not (a beta position). It is a known component of technical diisopropylnaphthalene mixtures, which are often complex compositions of several isomers. researchgate.net
Below is a table summarizing the basic properties of this compound.
| Property | Value |
| Molecular Formula | C16H20 |
| Molecular Weight | 212.33 g/mol |
| CAS Number | 94133-80-9 |
| Appearance | Liquid |
| Density | 0.96 g/cm³ at 20 °C carlroth.com |
Structure
3D Structure
Properties
CAS No. |
94133-80-9 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,7-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)14-9-8-13-6-5-7-15(12(3)4)16(13)10-14/h5-12H,1-4H3 |
InChI Key |
XNSUVOOWWSAQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=CC=C2C(C)C)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Isomerization Dynamics of Diisopropylnaphthalenes Involving 1,7-DIPN
The final isomeric composition of the product mixture is not solely determined by the initial alkylation event but is also significantly influenced by subsequent isomerization reactions. The various DIPN isomers can interconvert under the acidic conditions of the synthesis. nih.gov This isomerization process is driven by the relative thermodynamic stabilities of the different isomers. The β,β'-substituted isomers, 2,6- and 2,7-DIPN, are generally the most thermodynamically stable. nih.gov
The isomerization can occur through an intramolecular 1,2-isopropyl shift or via a transalkylation mechanism, which involves the dealkylation of a DIPN molecule to an isopropylnaphthalene (IPN) and subsequent re-alkylation. The equilibrium between the isomers is temperature-dependent. At higher temperatures, the reaction mixture tends to approach thermodynamic equilibrium, favoring the most stable isomers. Therefore, the presence of 1,7-DIPN in the final product is a result of the interplay between the kinetics of its formation and the dynamics of its potential isomerization to more stable forms.
| Isomer Type | Examples | General Stability | Formation Control |
|---|---|---|---|
| α,α- | 1,4-DIPN, 1,5-DIPN | Less stable | Often kinetically controlled |
| α,β- | 1,3-DIPN, 1,6-DIPN, 1,7-DIPN | Intermediate stability | - |
| β,β- | 2,6-DIPN, 2,7-DIPN | Most stable | Thermodynamically favored |
Separation and Purification Science of 1,7 Diisopropylnaphthalene
Chromatographic Resolution Techniques
Chromatography is a cornerstone for the analytical separation of diisopropylnaphthalene isomers. Gas and liquid chromatography are powerful tools for resolving these closely related compounds, providing both qualitative and quantitative information about the composition of DIPN mixtures.
Gas chromatography (GC) is the most extensively used technique for the analysis of DIPN isomer mixtures. nih.gov When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual isomers based on their retention times and mass spectra. nih.gov Research has successfully identified seven of the ten possible DIPN isomers, including 1,7-DIPN, in alkylation product mixtures using GC-based methods. nih.govresearchgate.net However, achieving complete baseline separation of all isomers, particularly the closely related 2,6-DIPN and 2,7-DIPN, can be difficult with standard single-column GC, highlighting the critical importance of method optimization, especially column selection. nih.gov
The choice of the GC capillary column, specifically its stationary phase, is the most critical factor in the separation of DIPN isomers. The resolution is highly dependent on the polarity of the stationary phase, which dictates the separation mechanism.
Polarity Effects : The separation of DIPN isomers on nonpolar columns is significantly inferior to that on neutral and polar columns. nih.gov Polar columns offer greater selectivity, enabling better resolution between isomers with minor differences in polarity and boiling points. For instance, polar GC capillaries have been shown to resolve all DIPN isomers present in technical formulations. Research utilizing an INNOWAX column, which has a polar stationary phase, successfully identified characteristic peaks for eight DIPN isomers. nih.gov
Column Parameters : Besides polarity, other column dimensions influence the efficiency and resolution of the separation. While longer columns generally provide greater resolution, the increase is not linear and comes at the cost of longer analysis times. Similarly, smaller internal diameter (ID) columns increase efficiency (narrower peaks) but have lower sample capacity. Film thickness also affects retention; a thicker film increases retention, which can improve the resolution of early-eluting peaks.
The following table summarizes the general effects of GC column parameters on isomer resolution:
| Parameter | Effect on Resolution | Rationale |
|---|---|---|
| Stationary Phase Polarity | High (Most critical factor) | Polar phases provide greater selectivity for DIPN isomers, enhancing separation. Nonpolar phases are less effective. |
| Column Length | Moderate | Longer columns increase the number of theoretical plates, improving resolution, but also increase analysis time. |
| Column Internal Diameter (ID) | Moderate | Smaller ID columns offer higher efficiency (narrower peaks), which improves resolution. |
| Film Thickness | Moderate | Thicker films increase retention and can improve resolution for volatile analytes, but may increase bleed at high temperatures. |
Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant advancement for the separation of complex isomer mixtures like diisopropylnaphthalenes. colab.wsnih.gov This technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. colab.ws The modulator traps small, sequential portions of the effluent from the first column and re-injects them onto the second column.
This approach provides a substantial increase in peak capacity and resolution. Studies have demonstrated that GCxGC is a clear and necessary improvement over single-column techniques for DIPN analysis. colab.wsnih.gov Both qualitative and quantitative separations of DIPN isomers were shown to be superior with GCxGC, allowing for the detailed and accurate determination of the composition of both commercial DIPN mixtures and those resulting from laboratory synthesis. colab.ws
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the separation of DIPN isomers. In conjunction with other analytical methods like GC-MS and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR), HPLC with UV detection has been used to identify and confirm the presence of six DIPN isomers, including 1,3-, 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-DIPN. nih.gov
Reverse-phase (RP) HPLC is a common mode used for this type of separation, where a nonpolar stationary phase is used with a polar mobile phase. For example, 1,3-Diisopropylnaphthalene can be analyzed using a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier on a C18 or similar RP column. sielc.com This methodology is scalable and can be adapted for preparative separation to isolate specific isomers from a mixture.
Gas Chromatography (GC) for Isomer Separation
Crystallization-Based Separation Approaches
Due to the very close boiling points of diisopropylnaphthalene isomers, distillation alone is insufficient for their separation. nih.govresearchgate.net Crystallization, which relies on differences in melting points, offers a viable method for purification, often employed after a preliminary distillation step to enrich the concentration of desired isomers. nih.gov The significant difference in melting points among some DIPN isomers makes this technique particularly effective. acs.org
Fractional crystallization separates compounds from a mixture based on their different solubilities and melting points. The process involves dissolving the mixture in a suitable solvent (solution crystallization) or melting the mixture (melt crystallization) and then slowly cooling it to allow the component with the highest melting point (and lowest solubility at that temperature) to crystallize first.
Melt Crystallization : This technique involves partially crystallizing a molten mixture of isomers by cooling. nih.gov The solid phase becomes enriched in the isomer with the higher melting point, while the impurities remain concentrated in the liquid phase. google.com A subsequent "sweating" step, which involves slightly raising the temperature, can further purify the crystals by melting any remaining entrapped impurities. researchgate.net Static melt crystallization has been successfully applied to purify 2,6-DIPN from its isomers. researchgate.net
Solution Crystallization : This method involves dissolving the isomer mixture in a solvent in which the isomers have different solubilities at different temperatures. nih.gov Upon cooling, the desired isomer crystallizes out of the solution. The choice of solvent is critical for the efficiency of the separation. smolecule.com For DIPN mixtures, aliphatic alcohols like ethanol (B145695) and propanol (B110389) have been identified as effective solvents. smolecule.comgoogle.com A major advantage of solution crystallization is that it can circumvent the limitations imposed by the formation of eutectics—a mixture of two or more components that solidify at a single, lower temperature than any of the individual components—which can limit the purity achievable through melt crystallization. nih.govsmolecule.com
Challenges in Separating Isomers with Similar Characteristics
The primary obstacle in isolating 1,7-diisopropylnaphthalene is the presence of its nine other isomers in the initial product mixture. nih.gov Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. biocompare.com This structural similarity results in physical and chemical properties that are nearly identical, making their separation by conventional methods exceedingly difficult. nih.govbiocompare.com
The alkylation of naphthalene (B1677914) with propylene (B89431) yields a complex mixture containing up to ten DIPN isomers. nih.govresearchgate.net Distillation, a standard industrial separation technique, proves largely ineffective for separating these isomers due to their very close boiling points. nih.govacs.org For instance, the boiling point of 1,7-DIPN is 309.2°C, which is remarkably close to that of other isomers like 1,3-DIPN (308.6°C) and 1,5-DIPN (311.1°C). nih.gov The most thermodynamically stable and often most challenging pair to separate, 2,6-DIPN and 2,7-DIPN, have boiling points that differ by only 2.6°C. nih.govacs.org
Due to these slight differences in physical properties, it is nearly impossible to achieve high purity of a single isomer using a solitary separation technique. nih.gov Industrial processes must, therefore, employ a multi-step approach, often combining crude separation methods like distillation to enrich certain isomer fractions, followed by more refined techniques to achieve the desired purity. nih.gov For example, distillation can be used to obtain a fraction rich in 2,6-DIPN and 2,7-DIPN, which then requires further processing through crystallization or adsorption. nih.gov
Table 1: Comparison of Boiling Points of Diisopropylnaphthalene Isomers
| Diisopropylnaphthalene Isomer | Boiling Point (°C) |
|---|---|
| 1,3-DIPN | 308.6 |
| 1,7-DIPN | 309.2 |
| 1,5-DIPN | 311.1 |
| 1,4-DIPN | 314.6 |
| 2,7-DIPN | 317.0 |
| 1,6-DIPN | 317.5 |
| 2,3-DIPN | 318.0 |
| 2,6-DIPN | 319.6 |
This table is generated based on data from reference nih.gov.
Adsorption-Based Separation Technologies
Adsorption-based separation has emerged as a promising technology for tackling the challenge of separating DIPN isomers. nih.gov This technique relies on porous materials that selectively adsorb one or more components from a mixture, allowing for their separation. nih.gov For aromatic isomers, this method has seen significant progress, particularly in the separation of xylene isomers. nih.gov
Research Findings:
The most common approach for DIPN isomer separation involves using zeolites as the adsorbent material within a simulated moving bed (SMB) system operating in a countercurrent fashion. nih.gov Zeolites are microporous, crystalline aluminosilicates with a well-defined pore structure that can differentiate between molecules based on size and shape, a principle known as shape-selective adsorption. nih.govrsc.org
Adsorbent Materials: Research has identified Zeolite Y and mordenite (B1173385) as effective adsorbents for separating DIPN isomers. nih.gov These zeolites possess a 12-membered ring structure, which appears to be beneficial for the selective adsorption of certain isomers like 2,6-DIPN. nih.gov However, whether this specific ring structure is a necessity or if other materials with suitable pore sizes could be equally or more effective remains an area for further investigation. nih.gov The focus of much of the research has been on identifying new and more cost-effective adsorbent materials to make the process more viable for industrial-scale production. nih.gov
Process and Mechanism: The separation mechanism is primarily based on shape-selectivity, where the porous structure of the zeolite preferentially admits isomers of a particular size and shape while excluding others. nih.gov Despite the application of this technology, a complete theoretical understanding of the adsorption mechanism of different DIPN isomers on various adsorbents is still lacking. nih.gov
Operational Gaps: While adsorbent materials are a key focus, other process parameters are less clearly defined in existing literature. nih.gov DIPN mixtures have a relatively high viscosity, which often necessitates the use of a solvent or desorbent, such as an alkylbenzene, in the separation process. nih.gov However, patents and research articles often provide vague descriptions regarding the specific criteria for solvent selection or the optimal amounts to be used. nih.gov This lack of detailed process information represents a significant gap in applying adsorption separation to DIPN isomers on an industrial scale. nih.gov
Spectroscopic and Structural Characterization Advances for 1,7 Diisopropylnaphthalene
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes.
Infrared (IR) Spectroscopic Investigations
The infrared spectrum of 1,7-diisopropylnaphthalene has been a subject of study, primarily through Gas Chromatography-Infrared (GC-IR) spectroscopy. Research focused on the separation and identification of DIPN isomers from alkylation products of naphthalene (B1677914) has successfully identified this compound. nih.gov In these studies, fractions containing this specific isomer were analyzed.
One such investigation reported the IR absorption bands for a fraction that contained 61.8% of the 1,7-isomer. The observed bands in the 1000–680 cm⁻¹ region, which is characteristic of naphthalene ring deformations, provided key data for its identification. researchgate.net
Table 1: Experimental IR Absorption Bands for a Fraction Containing this compound researchgate.net
| IR Absorption Bands (cm⁻¹) |
| 750-754 (split) |
| 857 (weak) |
Data obtained from a GC fraction containing 61.8% this compound and 30.7% 1,5-diisopropylnaphthalene. The bands at 750-754 cm⁻¹ and 857 cm⁻¹ were attributed to the 1,7-isomer after spectral subtraction of known impurities.
Raman Spectroscopic Studies
As of the current literature, specific experimental Raman spectroscopic studies focusing solely on this compound have not been reported. While Raman spectroscopy is a powerful complementary technique to IR, providing information on non-polar bonds and symmetric vibrations, dedicated research on the Raman signature of this particular isomer is not available. However, computational studies on other DIPN isomers have included theoretical Raman spectra, suggesting the potential for future experimental validation. kesifaraci.com
Computational Vibrational Spectroscopy (e.g., DFT-based IR/Raman)
To overcome the challenges of isolating pure isomers for experimental analysis, computational methods, particularly Density Functional Theory (DFT), have been employed. Theoretical IR spectra for this compound have been calculated and compared with experimental spectra obtained from unresolved mixtures of isomers.
In a notable study, the theoretical IR spectrum of this compound was computed using the B3PW91 functional with the 6-31G* basis set. kesifaraci.com The calculated spectrum was then scaled to provide a better fit with the experimental spectrum of an isomer mixture. This comparison allowed for the identification of spectral features corresponding to the less abundant 1,7-isomer within the mixture, demonstrating the predictive power of DFT in assigning vibrational modes. kesifaraci.comspectrabase.com While specific calculated frequencies for this compound are not detailed in the primary literature, the agreement between the scaled theoretical and experimental spectra was deemed plausible. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C).
Proton Nuclear Magnetic Resonance (¹H-NMR) Applications
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization
Similar to ¹H-NMR, ¹³C-NMR spectroscopy has been utilized in the characterization of diisopropylnaphthalene isomers. nih.gov The chemical shifts of the carbon atoms in the naphthalene skeleton and the isopropyl substituents are highly sensitive to the substitution pattern. The analysis of ¹³C-NMR spectra, often in conjunction with spectral editing techniques, allows for the assignment of signals to specific carbon atoms within the molecule, confirming the 1,7-substitution pattern. While the application of ¹³C-NMR for the identification of this compound has been established, a comprehensive data table of its specific chemical shifts is not available in the cited literature.
Theoretical and Computational Chemistry Studies on 1,7 Diisopropylnaphthalene
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy.
Molecular Structure Optimization and Conformational Analysis
The first step in many computational studies is to determine the most stable three-dimensional arrangement of a molecule. This process, known as geometry optimization, seeks the lowest energy structure on the potential energy surface. For flexible molecules like 1,7-DIPN, which has two isopropyl groups attached to the naphthalene (B1677914) core, this involves a conformational analysis to identify the most stable arrangement of these groups.
Researchers employ DFT methods, such as those using the B3PW91 functional, to perform these calculations. researchgate.net The analysis involves rotating the isopropyl groups and calculating the total energy and Gibbs free energy for each conformation. ua.pt The structure with the minimum energy is considered the most stable conformer. This optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. acs.org For instance, ab initio calculations have been used to determine the molecular dimensions of various diisopropylnaphthalene isomers, revealing that the shape and size of the most stable conformers can differ significantly. acs.org
Table 1: Representative Optimized Geometric Parameters for 1,7-Diisopropylnaphthalene (Illustrative) This table provides illustrative data typical of DFT (e.g., B3LYP/6-311G) calculations for similar aromatic compounds. Actual values would be reported in specific research papers.
| Parameter | Value |
|---|---|
| C-C (aromatic) Bond Length | ~1.37 - 1.43 Å |
| C-C (isopropyl) Bond Length | ~1.54 Å |
| Naphthalene-C(isopropyl) Bond Length | ~1.52 Å |
| C-H Bond Length | ~1.09 Å |
| C-C-C (aromatic) Bond Angle | ~118 - 122° |
| H-C-H (isopropyl) Bond Angle | ~109.5° |
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comarxiv.org A smaller gap generally implies higher reactivity.
DFT calculations are instrumental in determining the energies and spatial distributions of these frontier orbitals. researchgate.netresearchgate.net For 1,7-DIPN, studies have shown that the electron density is not uniform across the naphthalene ring system. DFT calculations confirmed that the C4-position of 1,7-DIPN has a particularly high electron density. researchgate.net This region, having a high HOMO density, is thus the most probable site for electrophilic attack. researchgate.netosti.gov This theoretical finding is crucial for predicting and understanding the molecule's behavior in chemical reactions.
Table 2: Calculated Electronic Properties of this compound (Illustrative) This table shows representative values for electronic properties derived from DFT calculations for similar aromatic systems.
| Property | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Electron Density at C4 | High, indicating a nucleophilic center susceptible to electrophilic attack. |
Reaction Pathway Modeling and Transition State Analysis
DFT is a powerful tool for modeling the entire course of a chemical reaction, allowing chemists to map the minimum energy pathway from reactants to products. This involves locating and characterizing not only the stable reactants and products but also the high-energy transition states that connect them.
A key application for 1,7-DIPN is modeling its subsequent isopropylation to form triisopropylnaphthalene (TriIPN) isomers. Experimental work shows that the isopropylation of 1,7-DIPN predominantly yields 1,4,6-TriIPN. researchgate.net DFT calculations provide the theoretical validation for this observation. By modeling the reaction pathway, researchers can demonstrate that the preferential attack of an isopropyl carbenium cation occurs at the electron-rich C4-position. researchgate.net The calculations confirm that the transition state leading to the formation of 1,4,6-TriIPN is lower in energy compared to the transition state for attack at other positions, such as C5, thus explaining the observed product selectivity. researchgate.net This analysis is vital in catalyst design and for optimizing reaction conditions to favor the formation of desired products.
Molecular Dynamics Simulations
While DFT is excellent for static properties and reaction mechanisms, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. utexas.eduirbbarcelona.org MD simulates the motion of atoms and molecules over time, providing a "movie" of molecular interactions and behavior.
Intermolecular Interactions and Aggregation Behavior
In a bulk liquid or solution, 1,7-DIPN molecules interact with each other through non-covalent forces, such as van der Waals forces and π-π stacking interactions between the aromatic naphthalene cores. MD simulations can model a system containing many 1,7-DIPN molecules to study how these interactions lead to aggregation.
An MD simulation would be set up with molecules placed in a simulation box under specific temperature and pressure conditions. By tracking the trajectories of each molecule, researchers can analyze the radial distribution functions to understand how molecules pack together and calculate the interaction energies. These simulations can reveal the preferred orientation of molecules during π-π stacking and quantify the strength of these interactions, which influences physical properties like boiling point and solubility. nih.gov
Diffusion-Controlled Phenomena in Catalytic Environments
The synthesis of specific diisopropylnaphthalene isomers, such as 2,6-DIPN, often relies on shape-selective catalysis using microporous materials like zeolites. acs.org The efficiency of these catalytic processes depends not only on the reaction at the active site but also on the ability of reactant and product molecules to move through the catalyst's confined pore network. This movement is a diffusion-controlled phenomenon.
MD simulations are uniquely suited to study the diffusion of molecules like 1,7-DIPN within zeolite pores. uni-leipzig.denih.govnih.gov A simulation would model the zeolite framework explicitly and track the movement of 1,7-DIPN molecules within it. From these trajectories, the diffusion coefficient can be calculated, providing a measure of molecular mobility. nih.gov Such studies can reveal how the size and shape of the 1,7-DIPN isomer compares to the zeolite pore dimensions, and how specific interactions between the molecule and the pore walls can hinder or facilitate its movement. acs.orgscispace.com This information is critical for understanding why certain catalysts are selective for producing or converting specific isomers and for designing new catalysts with optimized transport properties. scispace.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Naphthalene Derivatives
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of molecules and their physicochemical properties. acs.org This in silico approach is pivotal in predicting the properties of novel compounds without the need for empirical testing, thereby accelerating research and development. researchgate.net For naphthalene derivatives, including this compound, QSPR models are developed by correlating their structural or quantum-chemical descriptors with various properties.
The fundamental principle of QSPR lies in representing a molecule's structure through numerical values known as descriptors. researchgate.net These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, or quantum-mechanical descriptors. mdpi.com Once calculated, these descriptors serve as the independent variables in a statistical model to predict a dependent variable, which is the property of interest. acs.org Various statistical methods are employed to build these models, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and artificial neural networks (ANN). researchgate.netnih.gov
In the context of naphthalene derivatives, QSPR studies have been applied to predict a range of properties. For instance, researchers have developed models to predict the ¹³C NMR chemical shifts for monosubstituted naphthalenes. nih.govpnu.ac.ir One such study utilized descriptors derived from 2D images of the chemical structures, which were then processed using principal component analysis (PCA). nih.govpnu.ac.ir The resulting principal components were used to build regression and neural network models that could accurately predict the chemical shifts for all 10 carbon atoms in the naphthalene core. nih.gov While this particular study focused on monosubstituted naphthalenes, the methodology is applicable to more complex derivatives like diisopropylnaphthalenes.
Another significant application of QSPR for this class of compounds is the prediction of their environmental fate and impact. Properties like the octanol-water partition coefficient (log K_ow_), which indicates a chemical's lipophilicity and potential for bioaccumulation, are frequently modeled. researchgate.net For polycyclic aromatic hydrocarbons (PAHs), a category that includes naphthalene derivatives, QSPR models have been successfully developed to predict boiling points, retention times in liquid chromatography, and partition coefficients. researchgate.net These models are crucial for assessing the environmental distribution and persistence of such compounds.
While specific QSPR models focusing exclusively on this compound are not extensively documented in publicly available literature, its properties can be predicted using models developed for the broader class of alkylated naphthalenes or PAHs. researchgate.netua.pt The accuracy of such predictions depends on the diversity of the training set used to develop the model and whether it includes molecules with similar structural features, such as other diisopropylnaphthalene isomers. nih.govacs.org The steric and electronic effects of the two isopropyl groups at the 1 and 7 positions are encoded within the calculated molecular descriptors, allowing the QSPR model to estimate the corresponding property.
For example, a hypothetical QSPR model for predicting the boiling point of alkylated naphthalenes might take the following linear form:
Boiling Point = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)
Where:
c₀, c₁, c₂, cₙ are coefficients determined from the regression analysis of a known dataset.
D₁, D₂, Dₙ are the calculated molecular descriptors for a given molecule (e.g., this compound).
The selection of descriptors is a critical step in building a robust QSPR model. For naphthalene derivatives, relevant descriptors could include those related to molecular size, shape, polarity, and electron distribution.
Table of Relevant Descriptors in QSPR Modeling
| Descriptor Type | Example Descriptor | Property Influenced |
| Topological | Wiener Index | Boiling Point, Enthalpy of Formation |
| Constitutional | Molecular Weight | Boiling Point, Molar Volume |
| Quantum-Chemical | HOMO-LUMO Energy Gap | Reactivity, Electronic Properties |
| Geometrical | Molecular Surface Area | Solubility, Partition Coefficients |
| Electronic | Dipole Moment | Polarity, Intermolecular Interactions |
Computational studies using Density Functional Theory (DFT) can provide highly accurate quantum-chemical descriptors for use in QSPR models. acs.org However, research has shown that for certain properties and compound classes, descriptors calculated using less computationally intensive semiempirical methods can yield models of comparable quality. acs.org This flexibility allows for the efficient development of predictive models for large libraries of compounds. The continuous development of QSPR methodologies and descriptor calculation techniques promises to further enhance the ability to accurately predict the properties of specific molecules like this compound.
Environmental Occurrence, Transport, and Degradation Research
Detection and Distribution in Environmental Compartments
Diisopropylnaphthalenes (DIPNs) have been identified as low-level contaminants in the surface waters and sediments of aquatic ecosystems. researchgate.netresearchgate.net Their presence is attributed to anthropogenic sources, including industrial applications and manufacturing processes. mq.edu.au
One study conducted in Japan detected diisopropylnaphthalene in sea mud at concentrations ranging from 0.019 to 0.16 parts per million (ppm). nih.gov The compound was also found in fish samples at concentrations of a few ppm, indicating its transfer into aquatic biota. nih.gov Surface sediment samples from Kongsfjorden, an Arctic fjord, also showed the presence of 2,6-diisopropylnaphthalene, with concentrations ranging from 1.21 ng g⁻¹ to 5.87 ng g⁻¹ in 2012 and 1.31 ng g⁻¹ to 4.79 ng g⁻¹ in 2013. researchgate.net While these studies often refer to the general DIPN mixture or other specific isomers, technical DIPN is primarily composed of a mixture of seven isomers, including the 1,7- configuration. mq.edu.aunih.gov
| Environmental Compartment | Location | Isomer(s) Detected | Concentration Range | Reference |
|---|---|---|---|---|
| Sea Mud | Japan | Diisopropylnaphthalene (mixture) | 0.019 - 0.16 ppm | nih.gov |
| Fish | Japan | Diisopropylnaphthalene (mixture) | "a few ppm" | nih.gov |
| Surface Sediment | Kongsfjorden (Arctic) | 2,6-diisopropylnaphthalene | 1.21 - 5.87 ng g⁻¹ (2012) | researchgate.net |
| 1.31 - 4.79 ng g⁻¹ (2013) |
The potential for atmospheric distribution and long-range transport of DIPNs has been evaluated. The estimated atmospheric half-life for the DIPN mixture is approximately 0.162 days. pops.int This relatively short half-life suggests that while the compound can be present in the atmosphere, it is not likely to persist for extended periods, thereby limiting its potential for long-range transport under the criteria of the Stockholm Convention. pops.int
Environmental Fate Processes
The fate of 1,7-diisopropylnaphthalene in the environment is governed by several key processes, including atmospheric degradation, degradation in aquatic and terrestrial systems, and its potential to accumulate in living organisms.
The primary pathway for the atmospheric degradation of DIPNs is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated rate constant for this vapor-phase reaction is 6.6 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of about 5.8 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. pops.intnih.gov
DIPNs may also undergo direct photolysis by absorbing sunlight, as they are expected to absorb light at wavelengths greater than 290 nm. nih.govtaylorandfrancis.com Laboratory studies on 2,6- and 2,7-diisopropylnaphthalene (B1294804) exposed to a mercury lamp in distilled water resulted in direct photolysis half-lives of approximately 16.0 and 6.4 hours, respectively. nih.gov
| Degradation Pathway | Parameter | Value | Reference |
|---|---|---|---|
| Reaction with Hydroxyl Radicals | Estimated Rate Constant | 6.6 x 10⁻¹¹ cm³/molecule-sec (at 25 °C) | nih.gov |
| Estimated Atmospheric Half-life | 5.8 hours | pops.intnih.gov | |
| Direct Photolysis (in water) | Half-life (2,6-DIPN) | ~16.0 hours | nih.gov |
| Half-life (2,7-DIPN) | ~6.4 hours | nih.gov |
The degradation of DIPNs in water has been a subject of conflicting reports. While some laboratory studies indicated that DIPN is easily degradable in both salt and distilled water, field trial data suggest a slower degradation process. pops.int A study showed a biodegradation rate of less than 50% in two months in water under field conditions, suggesting the half-life in water exceeds the 60-day criterion set by the Stockholm Convention for persistence. pops.int Another screening test using an activated sludge inoculum found 0% of the theoretical BOD was removed over a 4-week period. nih.gov However, a separate study using ¹⁴C-labeled diisopropylnaphthalene at a low concentration (0.4 ppm) showed that it was degraded much faster, with about 80% evolving as ¹⁴C-carbon dioxide within 4 weeks. nih.gov Metabolites such as propionic acid and salicylic (B10762653) acid derivatives were identified, indicating that both the isopropyl side chain and the naphthalene (B1677914) nucleus can be attacked during biodegradation. nih.gov Currently, there is no available data on the degradation of DIPN in soil and sediment environments. pops.int
The potential for this compound to accumulate in aquatic organisms is a significant aspect of its environmental risk profile. Studies have reported steady-state bioconcentration factor (BCF) values greater than 5000 for DIPN. pops.int A BCF value of this magnitude indicates a high potential for the substance to accumulate in the tissues of aquatic organisms from the surrounding water. nih.gov This suggests that diisopropylnaphthalene is likely to fulfill the bioaccumulation criteria outlined in Annex D of the Stockholm Convention. pops.int
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Bioconcentration Factor (BCF) | > 5000 | High potential for bioaccumulation in aquatic organisms. Likely to meet bioaccumulation criteria of the Stockholm Convention. | pops.int |
Analytical Methodologies for Environmental Monitoring
The detection and measurement of this compound (1,7-DIPN) and its isomers in various environmental compartments necessitate sophisticated analytical strategies. Due to their presence at trace levels and the complexity of environmental matrices, the methodologies employed are designed for high sensitivity, selectivity, and accuracy. The primary analytical approach involves chromatographic separation coupled with mass spectrometric detection, which allows for the identification and quantification of these compounds even in intricate samples.
Extraction Techniques from Environmental Matrices (e.g., sediments, food packaging)
The initial and critical step in the analysis of 1,7-DIPN is its efficient extraction from the sample matrix, which can range from solid materials like sediments and soils to consumer products such as food packaging. The chosen technique aims to isolate the target analyte from interfering substances, ensuring a clean extract for subsequent analysis.
For solid environmental matrices such as sediments, common methods include Soxhlet extraction and ultrasonic extraction . env.go.jpmq.edu.au Soxhlet extraction, a rigorous and exhaustive technique, has been successfully used for sediment samples, often employing a solvent mixture like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) over an extended period (e.g., 72 hours) to ensure complete recovery. mq.edu.au Ultrasonic extraction offers a faster alternative, using high-frequency sound waves to facilitate solvent penetration into the sample matrix. env.go.jpnih.gov This method has been applied to both geological samples and paper packaging, typically using solvents like dichloromethane. mq.edu.aunih.gov
In the context of food packaging, particularly materials made from paper and cardboard, the primary concern is the migration of DIPNs into food products. researchgate.netscielo.br Analytical methods, therefore, often focus on simulating this migration or directly extracting the compounds from the packaging material itself. Ultrasonic extraction with dichloromethane is a procedure that has been developed specifically for determining DIPN content in paper packages. nih.gov For aqueous samples, solid-phase extraction (SPE) is a prevalent technique, where water is passed through a cartridge containing a solid adsorbent that retains the organic pollutants like DIPNs. eurofins.com The compounds are later eluted with a small volume of an organic solvent. eurofins.com
| Matrix | Extraction Technique | Solvent/Method Details | Source |
|---|---|---|---|
| Sediments / Solid Geological Samples | Soxhlet Extraction | Dichloromethane:Methanol (93:7) for 72 hours | mq.edu.au |
| Solid Bitumen | Ultrasonic Extraction | Dichloromethane:Methanol (93:7) | mq.edu.au |
| Paper Food Packaging | Ultrasonic Extraction | Dichloromethane | nih.gov |
| Aqueous Samples | Solid-Phase Extraction (SPE) | Cartridges (e.g., coconut charcoal, Bond Elut C18) followed by solvent elution | eurofins.com |
| General Solid Samples | Solvent Extraction | Methods include shaking, homogenization, or stirring with an organic solvent | env.go.jp |
Quantification of this compound in Complex Environmental Samples
Following extraction and cleanup, the quantification of 1,7-DIPN is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) . mq.edu.auresearchgate.net This powerful combination allows for the separation of components in a complex mixture followed by their detection and quantification based on their unique mass-to-charge ratio. For enhanced selectivity and sensitivity, particularly at trace levels, tandem mass spectrometry (GC-MS/MS) is often employed. nih.govkoreascience.kr
A significant challenge in quantifying analytes in complex environmental samples, such as soil or sediment extracts, is the "matrix effect," where co-extracted substances can interfere with the instrument's response, either suppressing or enhancing the signal of the target analyte. koreascience.kr To counteract this, matrix-matched calibration is a widely used strategy. This involves preparing calibration standards in an extract of an untreated sample matrix, ensuring that the standards and the samples are affected similarly. koreascience.kr
Studies have successfully quantified DIPN isomers in various matrices. For instance, in sea mud, concentrations of diisopropyl naphthalene have been found to range from 0.019 to 0.16 parts per million (ppm). nih.gov In food packaging materials, the levels can be more variable, with concentrations of DIPN reported to range from 0.09 to 20 mg kg⁻¹. nih.gov However, in many food samples themselves, DIPN was not detected, suggesting that migration from packaging may not always be significant. nih.gov
| Matrix | Concentration Range | Analytical Technique | Source |
|---|---|---|---|
| Sea Mud | 0.019 to 0.16 ppm | Mass Fragmentography | nih.gov |
| Imported Food Packages | 0.09 to 20 mg kg⁻¹ | GC-MS/MS | nih.gov |
| Food Samples | Not Detected (<0.01 mg kg⁻¹) | GC-MS/MS | nih.gov |
Isomer-Specific Analysis in Environmental Contamination Studies
Diisopropylnaphthalene exists as ten possible positional isomers, including 1,7-DIPN. mq.edu.auresearchgate.net These isomers often have very similar physical and chemical properties, which presents a significant analytical challenge for their separation and individual quantification. nih.gov For example, the boiling points of 2,6-DIPN and 2,7-DIPN differ by only 2.6 °C, making their separation by conventional distillation difficult. nih.gov
Isomer-specific analysis is crucial because the environmental fate, transport, and toxicity can vary between isomers. Furthermore, the isomeric profile in a sample can sometimes provide clues about the source of the contamination, as technical DIPN mixtures have a characteristic composition. mq.edu.au Technical-grade DIPN is primarily composed of a mixture of seven isomers: 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-DIPN. mq.edu.au
High-resolution gas chromatography is the key to resolving these isomers. The choice of the gas chromatography column's stationary phase is critical. While standard apolar columns (like DB5MS) can only partially resolve the isomers, polar GC capillary columns (such as INNOWAX or CP-SIL-88) have demonstrated the ability to fully resolve all DIPN isomers present in technical formulations. mq.edu.auresearchgate.net In addition to GC-MS, Gas Chromatography coupled with Fourier-Transform Infrared Spectroscopy (GC/FT-IR) has been used to distinguish between isomers based on their characteristic infrared spectra. researchgate.net For highly complex mixtures, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) have also been applied to achieve complete separation. mq.edu.au
Advanced Applications and Functional Material Integration
Role as Chemical Intermediate in Organic Synthesis
Diisopropylnaphthalenes are valued as chemical intermediates in the synthesis of other organic compounds. nih.gov The various DIPN isomers, including 1,7-DIPN, are components of alkylation products of naphthalene (B1677914). researchgate.net While the 2,6-isomer is particularly sought after as a precursor for high-performance polymers like polyethylene (B3416737) naphthalate (PEN), the broader mixture of isomers resulting from synthesis often finds use in various applications.
The synthesis process itself, typically the alkylation of naphthalene with propene, results in a mixture of DIPN isomers. The specific composition of this mixture can be influenced by reaction conditions. For example, a reaction using a silica-alumina catalyst can yield a product containing 1,7-diisopropylnaphthalene alongside other isomers like the 2,6-, 2,7-, and 1,6-isomers. google.com These isomer mixtures are then utilized either as a whole or are separated for more specific downstream applications. ncats.io The stability of the naphthalene core, an attribute of aromatic hydrocarbons, makes these compounds reliable starting points in multi-step synthesis processes. ontosight.ai
Applications in Functional Fluids and Industrial Solvents
Mixtures of diisopropylnaphthalene isomers are widely used as multipurpose industrial solvents and functional fluids, such as high-temperature synthetic heat transfer fluids. nih.govschultzchem.com These fluids are valued for their high boiling points, high flash points, and excellent thermal stability. schultzchem.com A typical DIPN fluid is characterized as colorless, odorless, and having low viscosity, which contributes to good pumpability and low flow resistance in thermal systems. schultzchem.com
The solvent properties of DIPN mixtures are particularly notable. They exhibit high dissolving power, especially for electron-donating color formers used in certain printing technologies. google.com This excellent dissolvent capacity makes them suitable for use in fuels and specialized solvents. schultzchem.com The physical properties of a specific DIPN mixture containing 1,7-DIPN highlight its utility as an industrial solvent.
Table 1: Physical Properties of a Diisopropylnaphthalene Isomer Mixture Solvent
| Property | Value |
|---|---|
| Boiling Point | 308°-310° C |
| Specific Gravity (d 4 /15° C.) | 0.963 |
| Refractive Index (n D /25° C.) | 1.567 |
| Viscosity (cst/40° C.) | 6.21 |
Data derived from a specific industrial solvent formulation. google.com
Integration into Advanced Materials Science
The unique properties of diisopropylnaphthalene mixtures allow for their integration into various advanced materials, particularly in paper products and as potential replacements for more hazardous historical chemicals.
One of the most significant applications of diisopropylnaphthalene isomer mixtures is as a solvent in the production of carbonless copy paper. nih.govschultzchem.com In this technology, an ink composition containing an electron-donating color former is dissolved in the DIPN solvent and encapsulated in micro-capsules. google.com When pressure is applied to the paper, the capsules rupture, releasing the ink to react with a developer on an adjacent sheet, creating a mark. google.com
The DIPN mixture serves as a high-boiling, stable solvent for the dye. google.com The composition of the isomer mixture is critical to its performance, affecting properties like viscosity and color-developing speed. google.com Mixtures containing 1,7-DIPN have been documented in patents for such applications. google.com
Table 2: Example Composition of a Diisopropylnaphthalene Solvent for Carbonless Copy Paper
| Isomer | Percentage (%) |
|---|---|
| 1,3-diisopropylnaphthalene | 2.23 |
| This compound | 3.30 |
| 2,7-diisopropylnaphthalene (B1294804) | 45.14 |
| 2,6-diisopropylnaphthalene | 40.96 |
| 1,6-diisopropylnaphthalene | 7.33 |
| 1,4-diisopropylnaphthalene | 1.69 |
| 1,5-diisopropylnaphthalene | 0.25 |
This particular mixture was noted to crystallize at room temperature, indicating the importance of precise isomer ratios for optimal solvent performance. google.com
Diisopropylnaphthalenes have been identified as contaminants that can migrate from paper and board packaging into food. foodpackagingforum.orgscielo.br Their presence is often linked to recycled paper materials, where they may originate from printing inks or adhesives from the paper's previous life cycle. scielo.brresearchgate.net Studies have investigated the migration of DIPN from various paper types, such as corrugated board and bread bags, into different foodstuffs. foodpackagingforum.org
One study found that the highest relative migration of DIPN occurred from a bread bag into apples. foodpackagingforum.org The potential for these compounds to transfer to food has led to regulatory scrutiny and the development of analytical methods to quantify their levels in food contact materials. scielo.brmeasurlabs.com Research has shown that at concentrations above 20 mg/kg in packaging, DIPN migration into food products is detectable. scielo.br This has prompted assessments to establish maximum concentration levels in cellulose (B213188) packaging to ensure food safety. scielo.br
Diisopropylnaphthalenes have been utilized as substitutes for polychlorinated biphenyls (PCBs). nih.govnih.gov PCBs are persistent organic pollutants that were widely used for their stability and electrical insulating properties before being banned due to environmental and health concerns. researchgate.netnih.gov The phasing out of PCBs created a need for replacement fluids, particularly in electrical equipment like transformers and capacitors. epa.gov DIPNs were considered for these applications due to their desirable properties, such as high thermal stability and low toxicity, which mirrored some of the functional advantages of PCBs without the associated high level of hazard. schultzchem.commq.edu.au
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1,3-Diisopropylnaphthalene |
| 1,4-Diisopropylnaphthalene |
| 1,5-Diisopropylnaphthalene |
| 1,6-Diisopropylnaphthalene |
| This compound |
| 2,6-Diisopropylnaphthalene |
| 2,7-Diisopropylnaphthalene |
| Acetophenone |
| Benzophenone |
| Dibutyl phthalate (B1215562) (DiBP) |
| Dodecane |
| Naphthalene |
| o-Xylene |
| Polyethylene naphthalate (PEN) |
| Polychlorinated Biphenyls (PCBs) |
Future Research Directions and Emerging Opportunities
Development of Highly Regioselective Synthesis of 1,7-Diisopropylnaphthalene
The conventional synthesis of diisopropylnaphthalenes, typically achieved through the Friedel-Crafts alkylation of naphthalene (B1677914) with propylene (B89431) or isopropyl alcohol, results in a complex mixture of ten possible isomers. nih.govnih.govresearchgate.netnih.gov Catalysts used in the early stages of DIPN production, such as amorphous SiO₂-Al₂O₃ and Friedel-Clafts catalysts like anhydrous AlCl₃, were acidic, inefficient, and produced significant waste. nih.gov
Modern synthetic strategies have shifted towards using shape-selective zeolite catalysts, such as H-mordenite and H-beta zeolites, to control the isomer distribution. researchgate.netresearchgate.netgychbjb.com Research has predominantly focused on optimizing these catalysts to maximize the yield of the thermodynamically stable β,β'-substituted isomers, 2,6-DIPN and 2,7-DIPN, for the production of PEN. nih.gov Over H-mordenites, 2,6-DIPN is often the preferred isomer, while HY and H-beta zeolites tend to favor 2,7-DIPN. researchgate.net
A significant future research direction is the development of catalysts with high regioselectivity specifically for this compound, an α,β-substituted isomer. This presents a considerable challenge due to the thermodynamic preference for β,β' products. Future work could involve:
Tailoring Zeolite Pore Structures: Designing zeolite catalysts with precisely engineered pore dimensions and channel structures that sterically hinder the formation of other isomers and favor the transition state leading to 1,7-DIPN.
Modifying Catalyst Acidity: Fine-tuning the Brønsted and Lewis acid sites on catalysts to control the kinetics of the alkylation and isomerization reactions, potentially opening a kinetic pathway to the 1,7-isomer.
Novel Catalytic Systems: Exploring non-zeolitic catalysts, such as metal-organic frameworks (MOFs) or functionalized mesoporous materials, that may offer unique host-guest chemistry to direct the alkylation to the 1- and 7-positions of the naphthalene ring.
Achieving high regioselectivity for 1,7-DIPN would eliminate the need for complex downstream separation processes and unlock its potential as a readily available chemical building block.
Innovations in High-Purity Isomer Separation Technologies
Due to the non-selective nature of current synthesis methods, the isolation of pure 1,7-DIPN from the resulting isomeric mixture is a critical bottleneck. The physical properties of DIPN isomers are remarkably similar, making separation by traditional methods like distillation extremely difficult. nih.gov For instance, the boiling point of 1,7-DIPN is very close to that of several other isomers. nih.govacs.org
| Diisopropylnaphthalene Isomer | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|
| 1,3-DIPN | 308.6 | - |
| 1,7-DIPN | 309.2 | - |
| 1,5-DIPN | 311.1 | - |
| 1,4-DIPN | 314.6 | - |
| 2,7-DIPN | 317.0 | -3.0 |
| 1,6-DIPN | 317.5 | 52.0 |
| 2,3-DIPN | 318.0 | - |
| 2,6-DIPN | 319.6 | 69.5 |
Data sourced from ACS Omega. nih.govacs.org
Current industrial practice often involves a combination of methods: fractional distillation to obtain a crude cut, followed by crystallization and/or adsorption. nih.govnih.gov Future research must focus on more advanced and efficient separation technologies capable of isolating 1,7-DIPN with high purity. Key opportunities include:
Shape-Selective Adsorption: Developing novel adsorbents, such as modified zeolites or other porous materials, that can selectively adsorb 1,7-DIPN based on subtle differences in its molecular shape and size compared to other isomers. nih.gov Research has shown that zeolites with 12-membered ring structures, like Zeolite Y and mordenite (B1173385), are effective for separating DIPN isomers. nih.gov Further modification, such as ion exchange with cations like K⁺, could enhance selectivity for specific isomers. nih.gov
Simulated Moving Bed (SMB) Chromatography: The application and optimization of continuous chromatographic techniques like SMB could enable large-scale, high-purity separation of 1,7-DIPN. nih.govgoogle.com This technology has been patented for separating 2,6-DIPN and could be adapted for other isomers. nih.gov
Complexation and Extractive Crystallization: Investigating host molecules that can form selective inclusion complexes with 1,7-DIPN, allowing it to be separated from the mixture through crystallization.
Expanded Applications in Novel Functional Materials
While DIPN mixtures are used as solvents, particularly in carbonless copy paper, and as high-temperature heat transfer fluids, the applications for pure isomers other than 2,6-DIPN are largely unexplored. schultzchem.comwikipedia.org The unique 1,7-substitution pattern of the naphthalene core imparts a distinct, non-linear geometry compared to the linear 2,6-isomer. This structural difference is a key opportunity for the development of novel functional materials.
Future research could explore the use of high-purity 1,7-DIPN as a monomer or key intermediate for:
Specialty Polymers: Oxidation of 1,7-DIPN would yield 1,7-naphthalenedicarboxylic acid, a monomer that could be used to create new polyesters or polyamides. These polymers would possess different chain conformations and packing efficiencies compared to those derived from 2,6-naphthalenedicarboxylic acid (the monomer for PEN), potentially leading to materials with unique thermal, mechanical, and barrier properties.
Organic Electronics: The naphthalene core is a well-known building block for organic semiconductors. Functionalized derivatives of 1,7-DIPN could be synthesized to create materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific 1,7-linkage would influence the electronic structure and molecular packing in the solid state, impacting charge transport and device performance. This approach is analogous to the use of 1,7-dibromonaphthalene (B1609875) in synthesizing conjugated polymers. nbinno.com
Liquid Crystals: The rigid naphthalene core combined with flexible isopropyl groups suggests that derivatives of 1,7-DIPN could exhibit liquid crystalline properties, making them candidates for applications in displays and sensors.
Advanced Environmental Remediation Strategies for Diisopropylnaphthalenes
Diisopropylnaphthalenes are recognized as synthetic, anthropogenic environmental contaminants. mq.edu.au Their presence in aquatic systems, sediments, and even arctic fjords has been documented, with primary sources including industrial wastewater, paper recycling processes, and leaching from materials like carbonless copy paper and food packaging. mq.edu.auresearchgate.netresearchgate.net DIPNs are not easily biodegradable and can persist in the environment. researchgate.net
While much of the environmental data pertains to the isomer mixture, advanced remediation strategies must be capable of degrading all isomers, including 1,7-DIPN. Future research should focus on moving beyond containment and developing destructive treatment technologies:
Bioremediation: Identifying or engineering microorganisms (bacteria or fungi) with specific enzymatic pathways capable of cleaving the isopropyl groups and breaking open the stable naphthalene ring of DIPNs. This would offer a more sustainable and environmentally friendly remediation approach.
Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation, Fenton/photo-Fenton reactions, or photocatalysis with materials like TiO₂, to degrade DIPNs in water and soil. These processes generate highly reactive hydroxyl radicals that can mineralize persistent organic pollutants.
Phytoremediation: Exploring the potential of certain plant species to uptake and metabolize DIPNs from contaminated soil and water, although some DIPN isomers are known to act as plant growth regulators which could complicate this approach. mq.edu.au
Developing effective remediation techniques is crucial for mitigating the environmental impact of these widespread industrial chemicals. nih.govnih.gov
Exploration of this compound's Role in Complex Chemical Systems
Emerging opportunities for research in this area include:
Industrial Fluid Dynamics: In applications like synthetic heat transfer fluids, DIPN isomer mixtures are valued for their broad liquid range, low volatility, and thermal stability. schultzchem.comwikipedia.org Future studies could investigate how the specific concentration of 1,7-DIPN influences the bulk properties of these fluids, such as viscosity, heat capacity, and thermal conductivity. This could lead to the formulation of next-generation functional fluids with precisely tailored performance characteristics.
Geochemical and Environmental Tracing: DIPNs have been identified as important molecular markers for anthropogenic contamination in organic geochemistry. mq.edu.au Because they are not known to occur naturally, their presence and specific isomer distribution can be used to trace pollution from sources like paper manufacturing or urban waste. mq.edu.auresearchgate.net Further research into the specific environmental fate and transport of 1,7-DIPN could refine its use as a tracer, helping to distinguish between different industrial sources and understand its partitioning behavior in complex environmental matrices like sediments and bitumen. mq.edu.auresearchgate.net
Supramolecular Chemistry: The defined, non-linear structure of 1,7-DIPN makes it an interesting candidate for use as a building block in supramolecular chemistry. Its shape could be used to direct the self-assembly of complex, three-dimensional architectures through non-covalent interactions, opening possibilities in areas like molecular recognition, encapsulation, and the design of new porous materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
